7-Phenyl-2,4,6-heptatrienal

Description

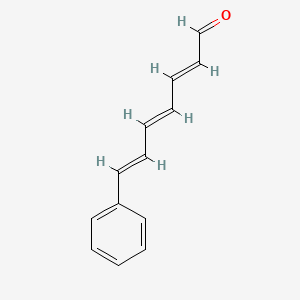

7-Phenyl-2,4,6-heptatrienal (CAS 6460-63-5), also known as (2E,4E,6E)-7-phenylhepta-2,4,6-trienal, is an α,β,γ,δ-unsaturated aldehyde featuring a conjugated triene system terminated by a phenyl group. The compound’s structure allows for diverse chemical modifications, enabling applications in drug delivery systems (e.g., as a hydroxamic acid derivative, CG-1521) and materials science .

Properties

CAS No. |

6460-63-5 |

|---|---|

Molecular Formula |

C13H12O |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(2E,4E,6E)-7-phenylhepta-2,4,6-trienal |

InChI |

InChI=1S/C13H12O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-12H/b2-1+,8-3+,9-5+ |

InChI Key |

PIPFDCCYIUAHAC-DUFJELMJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=C/C=O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Phenyl-2,4,6-heptatrienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. For example, the reaction of benzaldehyde with acetylmethylenetriphenylphosphorane in refluxing benzene under an argon atmosphere yields this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2,4,6-heptatrienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: 7-Phenyl-2,4,6-heptatrienoic acid.

Reduction: 7-Phenyl-2,4,6-heptatrienol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

7-Phenyl-2,4,6-heptatrienal has been investigated for its biological activities, particularly as an antiviral agent. Its structural properties allow it to interact with biological systems effectively.

- Antiviral Activity : Research indicates that derivatives of compounds similar to this compound exhibit potent inhibition against the reverse transcriptase of human immunodeficiency virus (HIV). Studies have shown that modifications to the compound can enhance its potency and specificity against viral replication .

- Anticancer Properties : The compound's derivatives have also been explored for their anticancer potential. Certain analogs have demonstrated activity against various cancer cell lines by inhibiting key cellular pathways involved in tumor growth. For instance, quinazoline derivatives related to this compound have shown significant anti-cancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Materials Science Applications

The unique structural characteristics of this compound make it suitable for applications in materials science.

- Nonlinear Optical Materials : The compound exhibits nonlinear optical properties due to its conjugated system. This feature is essential for the development of advanced optical materials used in telecommunications and laser technologies. Research has highlighted the potential for using derivatives of this compound in creating materials with enhanced optical susceptibilities .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block.

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through various reactions such as Diels-Alder reactions and Michael additions. Its reactivity allows chemists to create diverse derivatives with tailored properties for specific applications .

Case Studies

- Antiviral Activity Study : A study focused on the synthesis of this compound derivatives demonstrated that specific modifications could lead to enhanced inhibition of HIV reverse transcriptase. These findings suggest a pathway for developing new antiviral drugs with improved efficacy against HIV .

- Optical Material Development : Research has shown that incorporating this compound into polymer matrices can significantly enhance their nonlinear optical properties. This application is crucial for advancing photonic devices used in high-speed data transmission .

- Cancer Research : A series of experiments evaluated the anticancer effects of various derivatives derived from this compound. Results indicated that certain compounds exhibited selective toxicity toward cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism by which 7-Phenyl-2,4,6-heptatrienal exerts its effects is primarily related to its conjugated system and aldehyde functional group. In biological systems, it can interact with membrane proteins and affect membrane potential through second-harmonic generation (SHG) imaging . The compound’s ability to modulate optical signals makes it a valuable tool in cellular imaging studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | CAS Number | Substituents/Modifications | Conjugation Length | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 6460-63-5 | Phenyl terminal group | Four conjugated bonds (C1–C7) | 184.23 (calculated) |

| Cinnamaldehyde | 104-55-2 | Phenyl group at C3 | Two conjugated bonds (C1–C3) | 132.16 |

| (E)-3-(p-Tolyl)acrylaldehyde | 56578-35-9 | p-Tolyl (methyl-substituted phenyl) | Two conjugated bonds | 160.21 |

| 7-(Dimethylamino)-2,4,6-heptatrienal | N/A | Dimethylamino group at C7 | Four conjugated bonds | 177.25 (calculated) |

| 7-Phenyl-3,4-bis(phenylthio)-2,4,6-heptatrienal | 647010-39-7 | Phenylthio groups at C3 and C4 | Four conjugated bonds with steric hindrance | 396.54 (calculated) |

Electronic and Reactivity Differences

- This compound vs. Cinnamaldehyde : The extended conjugation in heptatrienal results in a redshifted UV-Vis absorption compared to cinnamaldehyde. This property is critical for applications requiring light absorption in longer wavelengths, such as organic photovoltaics .

- The dimethylamino group in 7-(dimethylamino)-2,4,6-heptatrienal introduces strong electron donation, which may enhance fluorescence properties or solubility in polar solvents. This modification is seen in retinal analogs (e.g., AR-3) for photochemical studies . Phenylthio groups in 7-Phenyl-3,4-bis(phenylthio)-2,4,6-heptatrienal disrupt planarity, reducing conjugation efficiency. However, sulfur atoms may facilitate redox reactivity or metal coordination in catalytic systems .

Biological Activity

7-Phenyl-2,4,6-heptatrienal is a polyunsaturated aldehyde known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 196.24 g/mol. The compound features a conjugated system that contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In a study evaluating the antimicrobial efficacy of several compounds, this compound was noted for its activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

| Candida albicans | Moderate Activity |

This data suggests that the compound has a promising potential as an antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that this compound can induce cell death in cancer cells while exhibiting lower toxicity towards normal cells. The MTT assay results indicated that at certain concentrations, the compound significantly reduced cell viability in cancerous cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| Normal Fibroblasts | >100 |

These findings point towards the selective cytotoxicity of this compound, making it a candidate for further development in anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in microbial growth and tumor progression. Molecular docking studies have suggested that this compound binds effectively to DNA gyrase and other key enzymes critical for bacterial survival and proliferation .

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A case study highlighted the effectiveness of this compound against multi-drug resistant strains of Pseudomonas aeruginosa. The study demonstrated that the compound could enhance the efficacy of existing antibiotics when used in combination therapy.

- Cytotoxic Effects on Cancer Cells : Another study focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound not only inhibited cell growth but also induced apoptosis through the caspase pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.